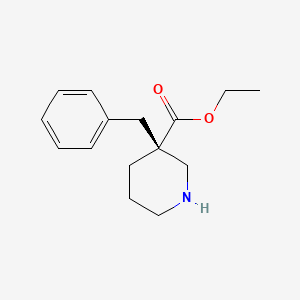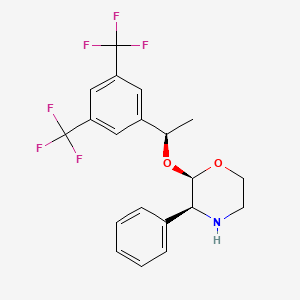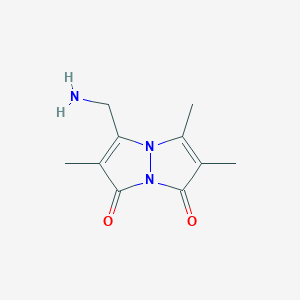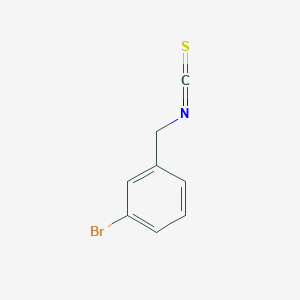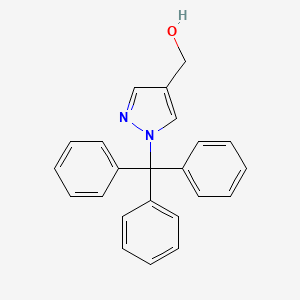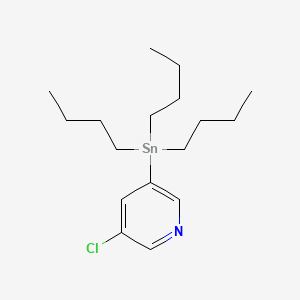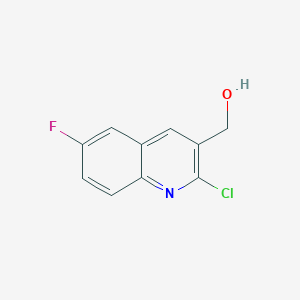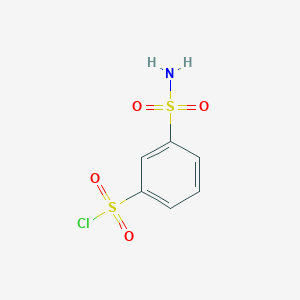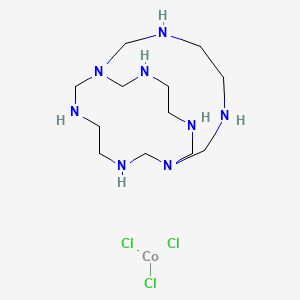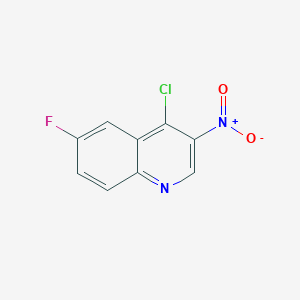
4-Chloro-6-fluoro-3-nitro-quinoline
Descripción general
Descripción
“4-Chloro-6-fluoro-3-nitro-quinoline” is a specialty product used in proteomics research . It has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 .
Synthesis Analysis
Quinoline and its derivatives are synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-3-nitro-quinoline” consists of a quinoline core with chlorine, fluorine, and nitro groups attached . The average mass is 226.592 Da, and the monoisotopic mass is 225.994537 Da .
Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Physical And Chemical Properties Analysis
“4-Chloro-6-fluoro-3-nitro-quinoline” has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results : Most quinoline derivatives exhibit good antimicrobial activity .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives are used in the treatment of malaria .
- Method : The antimalarial activity of quinoline derivatives is due to their ability to inhibit the growth of Plasmodium parasites, which are responsible for malaria .
- Results : Quinoline-based drugs have been effective in treating malaria .
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown potential as anticancer agents .
- Method : The anticancer activity of quinoline derivatives is believed to be due to their ability to interfere with the growth and proliferation of cancer cells .
- Results : Some quinoline derivatives have shown promising results in preclinical studies .
Antimicrobial Activity
Antimalarial Activity
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .
- Method : The exact mechanisms of action are not fully understood, but it is believed that these compounds may interact with various neurotransmitter systems in the brain .
- Results : Some quinoline derivatives have shown promising results in preclinical studies .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antiviral activities .
- Method : These compounds may interfere with the replication of viruses .
- Results : Some quinoline derivatives have shown promising results against various viruses .
Antidepressant and Anticonvulsant Activity
Antiviral Activity
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit anti-HIV activities .
- Method : These compounds may interfere with the replication of HIV .
- Results : Some quinoline derivatives have shown promising results against HIV .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antihypertensive activities .
- Method : These compounds may interact with various systems in the body to lower blood pressure .
- Results : Some quinoline derivatives have shown promising results in lowering blood pressure .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit PDGF RTK inhibitory activities .
- Method : These compounds may inhibit the activity of PDGF RTK, a key player in cell proliferation and division .
- Results : Some quinoline derivatives have shown promising results in inhibiting PDGF RTK .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antioxidant activities .
- Method : These compounds may neutralize harmful free radicals in the body .
- Results : Some quinoline derivatives have shown promising results in neutralizing free radicals .
- Field : Industrial Chemistry
- Application : Quinoline derivatives are utilized in the areas of dyes, materials, refineries, electronics, etc .
- Method : The exact methods of application can vary widely depending on the specific context and goals of the research .
- Results : Quinoline derivatives have been effectively used in various industrial applications .
Anti-HIV Activity
Antihypertensive Activity
Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory Activity
Antioxidant Activity
Used in Dyes, Materials, Refineries, Electronics
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “4-Chloro-6-fluoro-3-nitro-quinoline” and similar compounds could be focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
4-chloro-6-fluoro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXABQYVUAKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445405 | |
| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-nitro-quinoline | |
CAS RN |
99010-07-8 | |
| Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

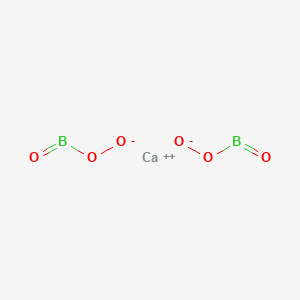
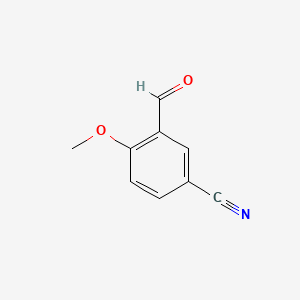
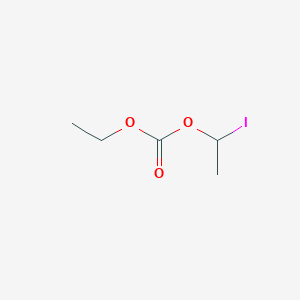
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)
